6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods. One notable approach is the Pictet–Spengler reaction, where phenylethylamine reacts with dimethoxymethane in the presence of aqueous HCl at elevated temperatures to form the tetrahydroisoquinoline scaffold .
Scientific Research Applications
Synthesis and Biological Activity
6-Chloro-1,2,3,4-tetrahydroisoquinoline has been synthesized and investigated for its adrenergic blocking and sympatholytic activities. Some derivatives have shown moderate activity in these areas, indicating potential pharmacological uses (Aghekyan et al., 2017).
Antiglioma Activity
Research has demonstrated the potential of 1,2,3,4-tetrahydroisoquinoline derivatives in targeting glioma cells. Specific compounds within this group have shown selective inhibition of glioma cell growth while sparing normal cells, suggesting a therapeutic application in glioma treatment (Mohler et al., 2006).
Analgesic and Anti-Inflammatory Effects
A study on 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed significant analgesic and anti-inflammatory properties. This suggests its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Scalable Synthesis and Chemical Properties
Research has been conducted on the scalable synthesis of N-Halo compounds, including variants of tetrahydroisoquinoline. This work is essential for understanding the large-scale production and chemical properties of these compounds (Zhong & Bulger, 2011).
Antimalarial Potential
1-Aryl-1,2,3,4-tetrahydroisoquinolines have shown moderate to high antiplasmodial activity, indicating their potential as antimalarial agents. This research is vital for developing new treatments for malaria (Hanna et al., 2014).
Dopamine D-1 Antagonist Activity
Isomeric tetrahydroisoquinolines have been evaluated for their dopamine D-1 antagonist activity, suggesting a role in neurological research and potential therapeutic applications (Riggs et al., 1987).
Local Anesthetic Activity and Toxicity
The study of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed high local anesthetic activity and varying levels of toxicity. This research is crucial for understanding the safety and effectiveness of these compounds as local anesthetics (Azamatov et al., 2023).
Safety And Hazards
Future Directions
Research on 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride should continue to explore its potential applications, biological activities, and synthetic strategies for constructing related compounds. Further studies may uncover novel therapeutic uses or enhance our understanding of its mechanisms .
properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGWYVRWBOWTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503776 | |
Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |
CAS RN |
33537-97-2 | |
Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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